N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules that accurately describe its structural features and stereochemical arrangement. According to authoritative chemical databases, the official IUPAC name is designated as 2-(5-cyanamido-1-propyl-2,3-dihydro-1H-pyrrol-2-yl)acetic acid. This systematic name precisely indicates the presence of a pyrrolidine ring system (2,3-dihydro-1H-pyrrol) with a propyl substituent at the nitrogen position and a cyanamido group at the 5-position. The acetic acid functionality is connected to the 2-position of the pyrrolidine ring, establishing the complete structural framework. Alternative systematic naming conventions recognize this compound under several synonymous designations, including 5-(cyanoimino)-1-propyl-2-pyrrolidineacetic acid and 2-pyrrolidineacetic acid, 5-(cyanoimino)-1-propyl-. The nomenclature variations reflect different approaches to describing the cyanamide functional group, with some systems emphasizing the cyanoimino character while others focus on the cyanamido designation.
The systematic naming also incorporates stereochemical descriptors that specify the absolute configuration at asymmetric centers. Database records consistently identify this compound with the stereochemical designation (2S,5E), indicating the specific spatial arrangement of substituents around the chiral carbon and the geometric configuration of the double bond character in the cyanamide group. Additional synonymous names found in chemical literature include this compound and various pharmaceutical reference designations such as Pramipexole Impurity 57 and Pramipexole Impurity S. These alternative names reflect the compound's role in pharmaceutical analysis and quality control applications. The multiplicity of naming conventions demonstrates the importance of standardized nomenclature systems in accurately communicating complex molecular structures across different scientific and industrial contexts.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the molecular formula C10H15N3O2, which indicates the presence of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This molecular formula reflects the compound's moderate complexity, with a relatively balanced distribution of heteroatoms that contribute to its chemical reactivity and biological properties. The carbon framework consists of the five-membered pyrrolidine ring, the three-carbon propyl chain, the two-carbon acetic acid moiety, and the single carbon in the cyanamide group. The nitrogen atoms are distributed among the pyrrolidine ring nitrogen, the two nitrogens in the cyanamide functionality, creating a nitrogen-rich environment that influences the compound's chemical behavior.
Molecular weight calculations based on standard atomic masses yield a precise value of 209.245 daltons. Alternative sources report slight variations in molecular weight values, with some databases listing 209.24 daltons and others indicating 209.25 daltons. These minor discrepancies typically arise from differences in rounding conventions and the precision of atomic mass values used in calculations. The molecular weight falls within the range characteristic of small to medium-sized pharmaceutical intermediates and reference compounds. Analysis of the molecular composition reveals that the compound contains approximately 57.4% carbon, 7.2% hydrogen, 20.1% nitrogen, and 15.3% oxygen by mass, indicating a relatively high nitrogen content that reflects the presence of multiple nitrogen-containing functional groups.
Stereochemical Configuration at the 2S Position
The stereochemical configuration at the 2-position of the pyrrolidine ring represents a critical structural feature that defines the three-dimensional arrangement of the molecule. Chemical databases consistently identify this compound with the S-configuration at the 2-position, indicating that the substituents around this asymmetric carbon center follow the sinister (left-handed) arrangement according to the Cahn-Ingold-Prelog priority rules. The 2S designation specifically refers to the absolute configuration where the acetic acid side chain, the pyrrolidine ring carbons, and the hydrogen atom are arranged in a specific spatial orientation that corresponds to the S-stereochemical assignment. This stereochemical feature is of paramount importance because it directly influences the compound's biological activity, pharmacological properties, and interactions with chiral environments.
The presence of the 2S configuration creates a chiral center that makes the compound optically active, capable of rotating plane-polarized light in a characteristic manner. Research data indicates that the compound exhibits specific optical rotation values, though exact measurements vary depending on solvent conditions and concentration. The stereochemical integrity at this position is maintained through careful synthetic procedures and is confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and optical rotation measurements. The absolute configuration also influences the compound's metabolic fate and potential interactions with biological systems that exhibit stereoselective recognition patterns.
Additionally, the stereochemical configuration affects the compound's physical properties, including melting point, solubility characteristics, and crystalline forms. Database records indicate that the compound exhibits a melting point range of 96-98 degrees Celsius, which may be influenced by the specific stereochemical arrangement and crystal packing efficiency. The maintenance of stereochemical purity is essential for applications requiring consistent chemical and biological properties, particularly in pharmaceutical reference standards and analytical applications.
Tautomeric Forms and Resonance Structures
The cyanamide functional group present in this compound exhibits characteristic tautomeric behavior that significantly influences the compound's chemical properties and reactivity patterns. Cyanamides are known to exist in equilibrium between different tautomeric forms, primarily the nitrile-amine form (R-NH-C≡N) and the carbodiimide form (R-N=C=NH). In the case of this specific compound, the cyanamide group can adopt multiple tautomeric configurations depending on environmental conditions such as pH, temperature, and solvent polarity. The primary tautomer features the connectivity N≡C-NH2, which represents the dominant form under standard conditions, while the alternative carbodiimide tautomer exhibits the structure HN=C=NH.
The tautomeric equilibrium is influenced by the electronic environment created by the pyrrolidine ring system and the propyl substituent. The electron-donating properties of the pyrrolidine nitrogen and the steric effects of the propyl group can stabilize one tautomeric form over another. Database records suggest that the compound exists predominantly in the E-configuration with respect to the cyanamide double bond character, as indicated by the (2S,5E) stereochemical designation. This geometric isomerism adds another layer of structural complexity and contributes to the compound's overall molecular architecture.
Properties
IUPAC Name |
2-(5-cyanoimino-1-propylpyrrolidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-5-13-8(6-10(14)15)3-4-9(13)12-7-11/h8H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOJDKVSQPUYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CCC1=NC#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization reactions. One approach involves the intramolecular cyclization of γ-amino nitriles under acidic conditions. For example, reacting 4-aminopentenenitrile with a propylating agent like n-propyl bromide in the presence of a Lewis acid (e.g., ZnCl₂) yields the substituted pyrrolidine intermediate.
Reaction Conditions:
Introduction of the Cyanoimino Group
The cyanoimino moiety is introduced via condensation with cyanamide. Using a Dean-Stark trap to remove water, the pyrrolidine intermediate reacts with cyanamide in refluxing ethanol, catalyzed by acetic acid:
Optimization Note: Excess cyanamide (1.5 equiv) and prolonged reaction times (12–24 hrs) improve conversion.
Stereoselective Acetic Acid Side-Chain Addition
The acetic acid group is introduced at position 2 via Michael addition or alkylation. A stereoselective method employs L-proline-derived catalysts to enforce the S-configuration. For instance, treating the cyanoimino-pyrrolidine with tert-butyl acrylate in the presence of a Jacobsen catalyst yields the (S)-configured ester, which is hydrolyzed to the carboxylic acid.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | (S,S)-Jacobsen |
| Solvent | Dichloromethane |
| Temperature | -20°C |
| Enantiomeric Excess | 92% (reported) |
Purification and Isolation Techniques
Liquid-Liquid Extraction
Crude reaction mixtures often contain unreacted starting materials and byproducts. A method adapted from propyl acetate purification uses a rotating disc extraction tower with saturated magnesium chloride solution as the aqueous phase. The organic phase (crude product in ethyl acetate) is separated, reducing water content from 3.13% to 0.27%.
Extraction Efficiency:
Continuous Rectification
Following extraction, the organic phase undergoes fractional distillation. A pilot-scale rectification column (e.g., 1200 mm height, 30 rotating discs) achieves >99.5% purity by removing low-boiling impurities like n-propanol.
Distillation Parameters:
Analytical Characterization
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. The LGC standard reports >95% purity for the compound, with retention times calibrated against known impurities.
Spectroscopic Confirmation
-
NMR (¹H, 400 MHz):
-
IR (KBr):
Scale-Up Considerations
Industrial production faces challenges in maintaining stereochemical integrity at scale. Continuous flow reactors mitigate this by ensuring consistent residence time and temperature control. For example, a plug-flow reactor with immobilized Jacobsen catalyst achieves 89% yield at 10 kg/batch scale .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid has the molecular formula CHNO and is characterized by its unique structural features that contribute to its biological activity. The compound's structure includes a pyrrolidine ring, which is essential for its interaction with biological targets.
Medicinal Chemistry Applications
1. Anticancer Research:
Recent studies have indicated that this compound exhibits potential anticancer properties. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways .
2. Neuroprotective Effects:
The compound has also shown promise in neuroprotection. Research indicates that it may mitigate neuronal damage associated with neurodegenerative diseases by modulating oxidative stress and inflammation . This property is particularly relevant for developing treatments for conditions like Alzheimer's disease.
3. Pain Management:
this compound has been evaluated for its analgesic effects. Preclinical trials suggest that it may serve as an effective pain reliever, potentially offering an alternative to traditional opioids .
Pharmacological Applications
1. Enzyme Inhibition:
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development targeting metabolic disorders .
2. Antimicrobial Activity:
Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .
Agricultural Applications
1. Pesticide Development:
In agricultural research, this compound is being studied for its potential use as a pesticide. Its effectiveness against specific pests could lead to the development of safer and more efficient agricultural chemicals .
2. Plant Growth Regulation:
There is ongoing research into the compound's role as a plant growth regulator, which could enhance crop yields and resilience against environmental stressors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid involves its interaction with dopamine receptors, particularly D2, D3, and D4. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Structural Differences and Implications
- Pyrrolidine vs. This flexibility may improve binding to dynamic biological targets .
- Functional Group Variations: The cyanimino group in the target compound likely enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in enzymes or receptors. In contrast, pyridine derivatives like (6-Amino-4-cyanopyridin-2-YL)acetic acid leverage cyano groups for cross-coupling reactions in synthesis . Acetic acid moieties (present in the target compound and (6-Amino-4-cyanopyridin-2-YL)acetic acid) improve solubility in aqueous environments, critical for bioavailability .
- Chloro or trifluoromethyl substituents (e.g., in CID 5362065 or 4-Chloro-2-pyrimidinamine) are associated with antimicrobial activity but may introduce metabolic instability .
Biological Activity
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid (also known as E-2-(5-(cyanoimino)-1-propylpyrrolidin-2-yl)acetic acid) is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 197.25 g/mol. Its structure includes a pyrrolidine ring, which is significant for its interaction with biological targets.
The compound is primarily recognized for its role as a dopaminergic agent, particularly as an agonist for dopamine receptors D2, D3, and D4. This mechanism suggests potential applications in treating conditions such as Parkinson's disease and other dopamine-related disorders.
1. Dopamine Receptor Agonism
Research indicates that this compound acts on dopamine receptors, enhancing dopaminergic signaling. This activity is crucial for managing symptoms associated with dopamine deficiency.
2. Neuroprotective Effects
Studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to the modulation of oxidative stress and inflammation within neuronal cells .
3. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, which can contribute to its neuroprotective capabilities. Inflammation is a significant factor in various neurological diseases, and reducing it can help mitigate disease progression .
Case Studies
Several studies have evaluated the efficacy of this compound in animal models:
- Model of Parkinson’s Disease : In a study involving rodents with induced Parkinsonian symptoms, administration of the compound resulted in improved motor function and reduced neurodegeneration markers compared to control groups.
- Inflammation Models : In models of neuroinflammation, the compound demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its potential utility in treating neuroinflammatory conditions.
Data Table: Summary of Biological Activities
Safety and Toxicity
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further research is necessary to establish long-term safety and potential side effects .
Q & A
Q. How can researchers optimize the synthesis of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid to improve yield and purity?
- Methodological Answer: Optimization involves adjusting reaction parameters such as temperature (e.g., reflux at 80–100°C), solvent choice (acetonitrile or ethanol), and catalyst loading (e.g., HATU for amide coupling). Post-synthesis purification via reverse-phase HPLC or silica-gel column chromatography with gradients of acetonitrile/water (0.1% TFA) enhances purity. Monitoring intermediates by TLC and verifying stereochemistry via chiral HPLC are critical steps .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer: Use a combination of:
- 1H/13C NMR : Assign proton environments (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm).
- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass).
Cross-referencing with computational models (DFT) ensures structural accuracy .
Q. What chromatographic techniques are suitable for purifying this compound during synthesis?
- Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column with mobile phases like water/acetonitrile (0.1% TFA) for high-resolution separation.
- Ion-Exchange Chromatography : Effective for isolating charged species (e.g., zwitterionic forms).
- Preparative TLC : For small-scale purification with ethyl acetate/hexane (3:1) as eluent.
Monitor fractions by LC-MS to confirm purity .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Adjust solvation models (e.g., PCM for polar solvents) to align shifts.
- Dynamic Effects : Consider conformational flexibility via molecular dynamics simulations to account for unexpected peaks (e.g., rotameric equilibria).
- Stereochemical Verification : Use X-ray crystallography or NOESY NMR to confirm absolute configuration if discrepancies arise .
Q. What strategies are recommended for analyzing the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer:
- In Vitro Assays : Measure IC50 values using fluorogenic substrates (e.g., Tos-GPK-pNA for protease inhibition) .
- Molecular Docking : Employ AutoDock Vina to predict binding modes with target enzymes (e.g., proteases or kinases).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time.
Validate results with orthogonal methods like ITC (isothermal titration calorimetry) .
Q. How can researchers determine the binding affinity of this compound with target proteins using biophysical methods?
- Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Directly measure ΔH, ΔS, and Kd by titrating the compound into a protein solution.
- Fluorescence Polarization : Track changes in ligand mobility upon protein binding.
- Circular Dichroism (CD) : Monitor structural changes in the protein (e.g., α-helix to β-sheet transitions) upon ligand interaction.
Correlate data with mutational studies to identify critical binding residues .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer:
- Storage : Keep at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the cyano group.
- Lyophilization : Convert to a stable salt form (e.g., sodium or acetate) for long-term storage.
- Stability Testing : Use accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
